2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-4-6-12(7-5-9)18-11(3)14(10(2)17-18)16-13(19)8-15/h4-7H,8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFGQTIOBSNTKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide typically involves the reaction of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamide group undergoes nucleophilic substitution (SN2) with various nucleophiles. Common reagents include:
-
Primary/Secondary Amines : React to form substituted acetamides.
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Thiols : Generate thioether linkages under mild alkaline conditions .
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Alkoxides : Produce ether derivatives via nucleophilic displacement.
Example Reaction:
Reaction conditions: EtOH, 60–80°C, 4–6 hours.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
Key Mechanistic Insight : The chloro group acts as a leaving site, enabling bond formation with aryl/heteroaryl partners.
Hydrolysis Reactions
Controlled hydrolysis yields carboxylic acid or ester derivatives:
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Acidic Hydrolysis (HCl/H₂O, reflux): Forms 2-hydroxy-N-[...]acetamide.
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Basic Hydrolysis (NaOH/EtOH): Produces sodium carboxylate intermediates.
Reaction Pathway :
Cyclization Reactions
The pyrazole ring facilitates intramolecular cyclization under basic conditions :
| Reagent | Product | Conditions |
|---|---|---|
| Sodium ethoxide (EtONa) | Thieno[2,3-b]pyridine derivatives | Ethanol, reflux, 2–4 h |
Example : Reaction with sodium ethoxide in ethanol forms fused heterocyclic systems .
Mechanistic Insights
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Nucleophilic Substitution : Pyrazole’s nitrogen attacks chloroacetyl chloride during synthesis, forming the acetamide bond .
-
Cross-Coupling : Palladium coordinates with the chloro group, followed by transmetallation and reductive elimination.
Steric Effects : Methyl groups at pyrazole positions 3 and 5 hinder reactivity, requiring optimized catalysts (e.g., bulky phosphine ligands).
Scientific Research Applications
Structural Information
- Molecular Formula : C14H16ClN3O
- Molecular Weight : 277.75 g/mol
- SMILES Notation : CC1=CC=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide. Research indicates that compounds with similar structures have demonstrated significant activity against various pathogens. For instance, derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide | TBD | TBD |
| Similar Pyrazole Derivative | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
Cancer Therapeutics
The pyrazole scaffold has been extensively studied for its anticancer potential. Compounds similar to 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide have shown promising results in inhibiting cancer cell growth across various cell lines. For example, certain pyrazole derivatives were evaluated against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with notable cytotoxic effects .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| MCF7 | 3.79 | TBD |
| SF-268 | 12.50 | TBD |
| NCI-H460 | 42.30 | TBD |
Anti-inflammatory Properties
Research has also indicated the anti-inflammatory potential of pyrazole derivatives. The incorporation of specific substituents can enhance their efficacy in reducing inflammation markers in vitro and in vivo models .
Case Studies
Several studies have explored the applications of pyrazole derivatives, including 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide:
- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, with some compounds exhibiting significant biofilm inhibition capabilities .
- Cancer Cell Line Studies : In vitro studies showed that certain pyrazole compounds could effectively inhibit the proliferation of multiple cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Structure-Activity Relationship Analysis : Research focused on modifying the pyrazole structure to optimize biological activity revealed that specific substitutions could enhance both antimicrobial and anticancer properties .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide can be contextualized by comparing it with analogous pyrazole and acetamide derivatives. Key differences in substituents, physicochemical properties, and bioactivities are outlined below.
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: Chloro and nitro groups (e.g., 3b) increase melting points and stability compared to methyl or cyano substituents. The target compound’s 4-methylphenyl group likely reduces polarity, enhancing lipophilicity .
- Synthetic Yields: Electron-withdrawing groups (e.g., Cl, CN) in similar compounds (3a–3d) show yields of 62–71%, suggesting moderate efficiency in amide coupling reactions.
- Hydrogen Bonding: Nitro and amide groups in promote intermolecular interactions (N–H⋯O), influencing crystal packing and solubility.
Research Findings and Implications
- Structural Insights: X-ray crystallography of related compounds () reveals that substituents on the pyrazole ring (e.g., nitro, methyl) dictate dihedral angles between aromatic rings (e.g., 59.3° in ), affecting molecular conformation and solid-state properties.
- Synthetic Optimization: EDCI/HOBt-mediated coupling () is a reliable method for pyrazole-acetamide synthesis, but yields may vary with steric and electronic effects of substituents.
Biological Activity
2-Chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide (CAS No. 956743-39-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound based on available literature, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure
The molecular formula of 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide is . The compound features a chloro substituent and a pyrazole ring, which are critical for its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including compounds similar to 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide. For instance, various pyrazole derivatives have shown significant cytotoxic effects against different cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | |
| Compound B | NCI-H460 | 0.03 | |
| Compound C | SF-268 | 31.5 |
These findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer activity.
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. For example, some studies indicate that these compounds may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole compounds are also recognized for their anti-inflammatory effects. The presence of specific substituents on the pyrazole ring can enhance their ability to modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide can be influenced by various structural components:
- Chloro Substituent : The presence of chlorine atoms has been associated with increased lipophilicity and enhanced binding affinity to biological targets.
- Dimethyl Groups : The dimethyl substitutions on the pyrazole ring contribute to the compound's steric properties, potentially affecting its interaction with enzymes or receptors.
- Phenyl Ring : The 4-methylphenyl group may play a role in modulating the compound's hydrophobic interactions and overall biological activity.
Case Study 1: Antitumor Activity Assessment
A study involving a series of pyrazole derivatives demonstrated that compounds with similar structures to 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide exhibited significant antitumor activity against various cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with target proteins involved in cancer progression .
Case Study 2: In Vivo Efficacy
In vivo studies assessing the efficacy of pyrazole derivatives in animal models have shown promising results in reducing tumor size and improving survival rates when treated with compounds structurally related to 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide. These studies provide insight into the potential therapeutic applications of this compound in clinical settings .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide, and how can purity be ensured?
Methodological Answer: The compound is synthesized via nucleophilic addition–elimination reactions. A typical procedure involves:
- Reacting 1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-amine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:2). Impurities like unreacted amine or byproducts (e.g., diacetylated derivatives) are resolved during purification .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is used to resolve the structure. Key steps:
- Grow crystals via slow evaporation of ethanol solutions.
- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL .
Findings (Hypothesized from Analogues): - Stabilized by N–H···O and C–H···O hydrogen bonds, forming dimers and chains (Fig. 1).
- Bond lengths: C–Cl ≈ 1.74 Å, C=O ≈ 1.22 Å. Torsional angles in the pyrazole ring indicate planarity .
Table 1: Hydrogen Bond Parameters (Hypothetical)
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N–H···O | 0.86 | 2.08 | 2.924 | 167 |
| C–H···O | 0.93 | 2.42 | 3.237 | 148 |
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?
Methodological Answer:
- SAR Design: Synthesize derivatives with varied substituents (e.g., electron-withdrawing -NO₂ or -CF₃ groups) and test against targets (e.g., P2X7 receptors) .
- Contradictions:
| Substituent (R₁, R₂) | IC₅₀ (P2X7, μM) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 3,5-dimethyl | 0.12 | 0.8 | 2.5 |
| 3-NO₂,5-CH₃ | 0.08 | 0.3 | 3.1 |
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers. The chlorine atom (F⁻ ≈ 0.15) is prone to substitution by amines/thiols .
- Retrosynthesis Tools: Use AI-driven platforms (e.g., Reaxys/Pistachio) to propose one-step routes. Example: Substitution with morpholine yields derivatives with improved pharmacokinetics .
Q. How can crystallographic data resolve contradictions in dimerization behavior across solvent systems?
Methodological Answer:
- Experimental Design: Crystallize the compound in polar (ethanol) vs. nonpolar (toluene) solvents. Compare dimerization via SCXRD.
- Findings (Analogous Systems):
Q. What analytical techniques validate the compound’s role in enzyme inhibition mechanisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
